4-(3-Fluorophenyl)-1H-imidazole-2-carbaldehyde
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Overview
Description
4-(3-Fluorophenyl)-1H-imidazole-2-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-1H-imidazole-2-carbaldehyde typically involves the reaction of 3-fluorobenzaldehyde with imidazole under specific conditions. One common method is the condensation reaction, where 3-fluorobenzaldehyde is reacted with imidazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-1H-imidazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(3-Fluorophenyl)-1H-imidazole-2-carboxylic acid.
Reduction: 4-(3-Fluorophenyl)-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluorophenyl)-1H-imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluorophenyl)-1H-pyrazole-2-carbaldehyde: Similar structure but with a pyrazole ring instead of an imidazole ring.
4-(4-Fluorophenyl)-1H-imidazole-2-carbaldehyde: Similar structure but with the fluorine atom at the para position.
4-(3-Chlorophenyl)-1H-imidazole-2-carbaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
4-(3-Fluorophenyl)-1H-imidazole-2-carbaldehyde is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific biological interactions and developing new pharmaceuticals .
Properties
Molecular Formula |
C10H7FN2O |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-2-7(4-8)9-5-12-10(6-14)13-9/h1-6H,(H,12,13) |
InChI Key |
BIHVFZQVXSDVNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(N2)C=O |
Origin of Product |
United States |
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